Uroporphyrinogen I

Description

Properties

CAS No. |

1867-62-5 |

|---|---|

Molecular Formula |

C40H44N4O16 |

Molecular Weight |

836.8 g/mol |

IUPAC Name |

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |

InChI Key |

QTTNOSKSLATGQB-UHFFFAOYSA-N |

SMILES |

C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O |

Canonical SMILES |

C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Uroporphyrinogen I chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uroporphyrinogen I is a metabolic intermediate in the biosynthesis of heme, a critical component of hemoglobin, myoglobin, and cytochromes. While its isomer, uroporphyrinogen III, is the direct precursor to functional heme, this compound is formed as a byproduct, particularly in certain pathological conditions known as porphyrias. This technical guide provides an in-depth overview of the chemical structure, properties, and biochemical significance of this compound. It includes a summary of its quantitative data, detailed experimental protocols for its analysis, and visualizations of its chemical structure and metabolic pathway.

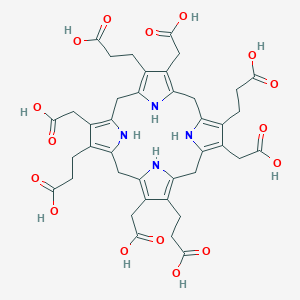

Chemical Structure and Properties

This compound is a cyclic tetrapyrrole, a macrocycle composed of four pyrrole rings linked by methylene bridges. Its structure is characterized by the symmetrical arrangement of four acetic acid (-CH₂COOH) and four propionic acid (-CH₂CH₂COOH) side chains attached to the pyrrole rings.

The systematic IUPAC name for this compound is 3,3′,3′′,3′′′-[3,8,13,18-Tetrakis(carboxymethyl)-10,15,20,22,23,24-hexahydro-5H,21H-porphyrin-2,7,12,17-tetrayl]tetrapropanoic acid.[1]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₄₀H₄₄N₄O₁₆ | [1][2] |

| Molar Mass | 836.804 g/mol | [1] |

| Physical Description | Solid | [2] |

| Melting Point | Decomposes upon heating. The methyl ester of the oxidized form, uroporphyrin I, has a melting point of 284-286.5 °C. | [3] |

| Solubility | Soluble in basic aqueous media (pH > 9.5) and highly acidic media (pH < 2). Predicted water solubility is 0.044 g/L. | [4][5] |

| Topological Polar Surface Area | 362 Ų | [2] |

Biosynthesis and Metabolic Significance

This compound is not a part of the main heme synthesis pathway that leads to protoporphyrin IX and ultimately heme. Instead, it is formed in a "metabolic cul-de-sac" arising from the linear tetrapyrrole precursor, hydroxymethylbilane.

In a healthy state, the enzyme uroporphyrinogen III synthase (UROS) rapidly converts hydroxymethylbilane into the asymmetric uroporphyrinogen III by inverting one of the pyrrole rings.[1] However, in the absence or with significantly reduced activity of UROS, hydroxymethylbilane spontaneously cyclizes to form the symmetrical this compound.[1] This condition is characteristic of Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease.

While this compound can be acted upon by the enzyme uroporphyrinogen decarboxylase to form coproporphyrinogen I, this product cannot be further metabolized and accumulates in the body, leading to the severe photosensitivity and other clinical manifestations of CEP.

Heme Biosynthesis Pathway Diagram

Caption: Heme biosynthesis pathway showing the formation of this compound.

Experimental Protocols

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

The separation and quantification of porphyrin isomers, including this compound, are crucial for the diagnosis of porphyrias. Reversed-phase HPLC with fluorescence or amperometric detection is the standard method.[6][7]

Objective: To separate and quantify uroporphyrin I and III isomers from a biological sample (e.g., urine). Note that uroporphyrinogens are unstable and are typically oxidized to their corresponding porphyrins (uroporphyrins) for analysis.

Materials:

-

Urine sample, protected from light.

-

Uroporphyrin I and III standards.

-

HPLC system with a C18 reversed-phase column (e.g., ODS-Hypersil).[8]

-

Fluorescence detector (Excitation: ~400 nm, Emission: ~620 nm) or an amperometric detector.[6]

-

Mobile Phase A: 1.0 M Ammonium acetate buffer, pH 5.16.[6]

-

Mobile Phase B: 10% Acetonitrile in Methanol.[6]

-

Acetic acid for sample acidification.

Procedure:

-

Sample Preparation:

-

Acidify the urine sample with acetic acid.[6]

-

Centrifuge the sample to remove any precipitate.

-

Filter the supernatant through a 0.45 µm filter.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject a known volume of the prepared sample onto the column.

-

Elute the porphyrins using a gradient of mobile phase B. A typical gradient starts with a low percentage of B and increases over time.

-

Detect the eluting porphyrins using the fluorescence or amperometric detector.

-

-

Data Analysis:

-

Identify the uroporphyrin I and III peaks by comparing their retention times to those of the standards.

-

Quantify the concentration of each isomer by integrating the peak areas and comparing them to a calibration curve generated with the standards.

-

HPLC Analysis Workflow Diagram

Caption: Experimental workflow for HPLC analysis of uroporphyrin isomers.

Uroporphyrinogen Decarboxylase (UROD) Activity Assay

This assay measures the activity of the enzyme that converts uroporphyrinogen to coproporphyrinogen. It is useful in diagnosing certain types of porphyrias.[9]

Objective: To determine the activity of UROD in a biological sample, such as erythrocytes.

Materials:

-

Whole blood sample collected in a heparinized tube.

-

Pentacarboxylic acid porphyrinogen I (as substrate).[9]

-

Phosphate buffer (pH 6.0).[9]

-

Trichloroacetic acid (TCA)/Dimethyl sulfoxide (DMSO) stop solution containing an internal standard (e.g., mesoporphyrin).[9]

-

HPLC system as described in section 3.1.

Procedure:

-

Hemolysate Preparation:

-

Prepare a hemolysate from the whole blood sample by washing the erythrocytes with saline and then lysing them with distilled water.

-

-

Enzymatic Reaction:

-

Incubate a known amount of the hemolysate with the pentacarboxylic porphyrinogen I substrate in the phosphate buffer at 37°C for a defined period (e.g., 30 minutes).[9]

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding the TCA/DMSO stop solution. This also oxidizes the porphyrinogens to porphyrins.[9]

-

Centrifuge the sample to pellet the precipitated protein.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the supernatant by HPLC to separate and quantify the coproporphyrin I produced and the internal standard.

-

-

Calculation of Activity:

-

Calculate the UROD activity based on the amount of coproporphyrin I formed per unit of time and protein concentration.

-

Conclusion

This compound, while not a direct precursor to heme, is a crucial molecule in the study of heme metabolism and the diagnosis of porphyrias. Its formation via the spontaneous cyclization of hydroxymethylbilane is a key indicator of UROS deficiency. The analytical methods detailed in this guide provide the necessary tools for researchers and clinicians to accurately quantify this important biomarker, aiding in the diagnosis and understanding of congenital erythropoietic porphyria. Further research into the downstream effects of this compound and coproporphyrinogen I accumulation may open new avenues for therapeutic interventions in these debilitating diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C40H44N4O16 | CID 440775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Uroporphyrin I | Porphyria Research [frontierspecialtychemicals.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0002211) [hmdb.ca]

- 6. benchchem.com [benchchem.com]

- 7. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An assay of uroporphyrinogen decarboxylase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Non-Functional Isomer: A Deep Dive into Uroporphyrinogen I's Role in Heme Synthesis and Disease

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the role of uroporphyrinogen I in the context of heme synthesis. This whitepaper elucidates the formation of this non-functional isomer, its metabolic fate, and its central role in the pathophysiology of Congenital Erythropoietic Porphyria (CEP). The guide further provides detailed experimental protocols for the quantification of this compound and the assessment of relevant enzyme activities, alongside quantitative data and pathway visualizations to facilitate a deeper understanding of this critical metabolic juncture.

Executive Summary

Heme, an essential prosthetic group for numerous proteins, is synthesized through a highly regulated eight-enzyme pathway. A critical step in this pathway is the conversion of the linear tetrapyrrole hydroxymethylbilane into the asymmetric uroporphyrinogen III, the precursor to all subsequent intermediates. However, under certain pathological conditions, a non-functional, symmetric isomer, this compound, is formed. This document provides a detailed exploration of the biosynthesis of this compound, its interaction with downstream enzymes, and its accumulation in disease. It serves as a technical resource for professionals in biomedical research and drug development, offering insights into the molecular basis of Congenital Erythropoietic Porphyria and providing practical guidance for its investigation.

The Bifurcation of the Heme Synthesis Pathway: this compound vs. III

The synthesis of heme diverges at the formation of uroporphyrinogens. Under normal physiological conditions, the enzyme uroporphyrinogen III synthase (UROS) catalyzes the intricate rearrangement and cyclization of the linear tetrapyrrole, hydroxymethylbilane, to form the asymmetric uroporphyrinogen III. This isomer, with its characteristic inverted D-ring (AP-AP-AP-PA arrangement of acetate and propionate side chains), is the sole substrate for the subsequent enzyme in the pathway, uroporphyrinogen decarboxylase (UROD)[1][2].

In the absence or profound deficiency of UROS, hydroxymethylbilane spontaneously cyclizes in a non-enzymatic fashion to form the symmetric this compound isomer, where the side chains are arranged in a repeating AP-AP-AP-AP sequence[1][3]. This molecule is not an intermediate in the normal heme synthesis pathway and has no known biological function in humans[2].

Caption: Formation of this compound and III from Hydroxymethylbilane.

The Pathophysiological Role of this compound in Congenital Erythropoietic Porphyria (CEP)

Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, is a rare autosomal recessive disorder characterized by a profound deficiency in UROS activity[4]. This enzymatic defect leads to the massive accumulation of this compound and its downstream product, coproporphyrinogen I[4]. These porphyrinogens are readily oxidized to their corresponding porphyrins, uroporphyrin I and coproporphyrin I, which are intensely red and photosensitive molecules[5].

The accumulation of these type I porphyrins in erythrocytes, bone marrow, urine, feces, and other tissues is the hallmark of CEP and is responsible for the severe clinical manifestations of the disease, which include:

-

Severe Cutaneous Photosensitivity: Porphyrins deposited in the skin absorb light energy, leading to the formation of reactive oxygen species that cause severe blistering, increased skin fragility, and in advanced cases, mutilating deformities[5].

-

Hemolytic Anemia: The accumulation of uroporphyrin I within red blood cells contributes to their premature destruction (hemolysis), leading to anemia of varying severity[4].

-

Erythrodontia: Porphyrin deposition in the teeth results in a reddish-brown discoloration.

-

Splenomegaly: The spleen becomes enlarged as it works to remove the damaged erythrocytes from circulation.

Quantitative Data

The diagnosis and management of CEP rely on the quantitative analysis of porphyrin isomers in various biological samples. The following tables summarize key quantitative data related to this compound and the enzymes involved in its metabolism.

| Analyte | Fluid/Tissue | Normal Range | CEP Range | Reference(s) |

| Uroporphyrin I | Urine | 4.1 - 22.4 mcg/g creatinine | Markedly increased | [6] |

| < 20 nmol/24h | > 1000 nmol/24h | [6] | ||

| Erythrocytes | Trace amounts | Markedly increased | [4] | |

| Coproporphyrin I | Urine | < 20 nmol/24h | > 1000 nmol/24h | [6] |

| Erythrocytes | Trace amounts | Markedly increased | [4] | |

| Total Porphyrins | Urine (24-hour) | 20 - 120 µg/L (25 - 144 nmol/L) | Markedly increased | [7][8] |

Table 1: Normal and Pathological Concentrations of Uroporphyrin I and Coproporphyrin I.

| Enzyme | Substrate | Km | kcat | Catalytic Efficiency (kcat/Km) | Reference(s) |

| Uroporphyrinogen III Synthase (human) | Hydroxymethylbilane | 5 - 20 µM | Not explicitly stated | Not explicitly stated | [7] |

| Hydroxymethylbilane | 0.15 µM | Not explicitly stated | Not explicitly stated | [9] | |

| Uroporphyrinogen Decarboxylase (human) | Pentaporphyrinogen I | 0.17 ± 0.03 µM | Not explicitly stated | Not explicitly stated | [10] |

Table 2: Kinetic Parameters of Key Enzymes.

Experimental Protocols

Accurate diagnosis and research into CEP necessitate reliable methods for quantifying porphyrin isomers and measuring enzyme activities.

Quantification of Urinary Porphyrin Isomers by HPLC

This method allows for the separation and quantification of uroporphyrin and coproporphyrin I and III isomers.

Principle: Reversed-phase high-performance liquid chromatography (HPLC) separates porphyrins based on their polarity. The porphyrins are then detected by their native fluorescence.

Methodology:

-

Sample Preparation:

-

Collect a 24-hour urine sample, protected from light and refrigerated.

-

Centrifuge an aliquot of the urine to remove any sediment.

-

Acidify the supernatant with hydrochloric acid.

-

-

HPLC Analysis:

-

Inject the prepared sample onto a C18 reversed-phase column.

-

Elute the porphyrins using a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol/acetonitrile).

-

Detect the eluting porphyrins using a fluorescence detector with an excitation wavelength of approximately 400 nm and an emission wavelength of around 620 nm.

-

-

Quantification:

-

Identify the uroporphyrin I, uroporphyrin III, coproporphyrin I, and coproporphyrin III peaks based on their retention times compared to known standards.

-

Calculate the concentration of each isomer by integrating the peak area and comparing it to a standard curve.

-

Caption: HPLC Workflow for Urinary Porphyrin Analysis.

Uroporphyrinogen III Synthase (UROS) Activity Assay in Erythrocytes

This assay measures the activity of UROS in red blood cells, which is crucial for the diagnosis of CEP.

Principle: This is a coupled-enzyme assay. First, hydroxymethylbilane synthase (HMBS), also present in erythrocytes, is used to generate hydroxymethylbilane from porphobilinogen (PBG). Then, the UROS in the sample converts the hydroxymethylbilane to uroporphyrinogen III. The reaction products (this compound and III) are oxidized to their corresponding porphyrins and quantified by HPLC[5].

Methodology:

-

Hemolysate Preparation:

-

Collect whole blood in a heparinized tube.

-

Wash the erythrocytes with saline and then lyse them with distilled water to release the intracellular enzymes.

-

-

Enzyme Reaction:

-

Incubate the hemolysate with a known concentration of porphobilinogen (PBG) in a buffered solution at 37°C.

-

-

Termination and Oxidation:

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Oxidize the uroporphyrinogens to uroporphyrins by exposure to light.

-

-

Quantification:

-

Analyze the sample by HPLC as described in section 5.1 to separate and quantify uroporphyrin I and uroporphyrin III.

-

UROS activity is calculated based on the amount of uroporphyrinogen III formed relative to the total amount of uroporphyrinogen (I + III) produced. In CEP, the ratio of uroporphyrinogen III will be significantly reduced.

-

Conclusion

This compound, a non-functional isomer of a key heme synthesis intermediate, plays a central and pathogenic role in Congenital Erythropoietic Porphyria. Its formation due to a deficiency in uroporphyrinogen III synthase leads to a cascade of events culminating in severe photosensitivity and hemolytic anemia. Understanding the biochemical basis of this compound formation and accumulation is paramount for the development of diagnostic tools and therapeutic strategies for this debilitating disease. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to unravel the complexities of porphyrin metabolism and to improve the lives of patients affected by porphyrias.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Crystal structure of human uroporphyrinogen III synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of urinary porphyrins by liquid chromatography after oxidation of porphyrinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Direct assay of enzymes in heme biosynthesis for the detection of porphyrias by tandem mass spectrometry. Uroporphyrinogen decarboxylase and coproporphyrinogen III oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spontaneous Cyclization of Hydroxymethylbilane to Uroporphyrinogen I

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxymethylbilane (HMB), a linear tetrapyrrole, serves as a critical juncture in the biosynthesis of heme and other vital tetrapyrrolic compounds. While the enzymatic conversion of HMB to the asymmetric uroporphyrinogen III by uroporphyrinogen III synthase (UROS) is the main physiological pathway, HMB can also undergo a spontaneous, non-enzymatic cyclization to form the symmetric isomer, uroporphyrinogen I.[1][2][3] This spontaneous reaction is of significant interest, particularly in the context of certain porphyrias where deficient UROS activity leads to the accumulation of this compound and its downstream metabolites.[4] This technical guide provides a comprehensive overview of the core principles governing this spontaneous cyclization, including its mechanism, kinetics, and the experimental protocols required for its study.

The Chemical Transformation: From Linear Bilane to Cyclic Porphyrinogen

The spontaneous cyclization of hydroxymethylbilane is an intramolecular condensation reaction. In the absence of the guiding influence of uroporphyrinogen III synthase, the terminal hydroxymethyl group of the linear HMB molecule attacks the α-position of the first pyrrole ring, leading to the closure of the macrocycle.[5] This process results in the formation of this compound, a molecule characterized by a symmetrical arrangement of its acetate (A) and propionate (P) side chains (AP-AP-AP-AP).[1] This is in stark contrast to the physiologically crucial uroporphyrinogen III, which possesses an inverted D ring, resulting in an asymmetrical AP-AP-AP-PA arrangement.[1]

Quantitative Analysis of the Spontaneous Cyclization

While the spontaneous nature of HMB cyclization to this compound is well-established, detailed kinetic parameters for this specific non-enzymatic reaction are not extensively reported in the literature. The reaction is known to be influenced by factors such as pH and temperature.

Table 1: Factors Influencing the Spontaneous Cyclization of Hydroxymethylbilane

| Parameter | Effect on Spontaneous Cyclization to this compound | Notes |

| pH | The rate of cyclization is pH-dependent. While a sharp pH profile for the enzymatic formation of HMB by HMBS has been noted, the optimal pH for the spontaneous cyclization is not definitively established but is generally studied in near-neutral to slightly alkaline buffers.[6] | Extreme pH values can lead to degradation of porphyrinogens. |

| Temperature | Increased temperature generally accelerates the rate of chemical reactions, including the spontaneous cyclization of HMB. However, HMB itself is thermally labile, and higher temperatures can also lead to its degradation.[7] | The enzymatic production of HMB is typically carried out at 37°C.[8] The stability of HMB is a critical factor in studying its spontaneous cyclization. |

| Presence of UROS | The enzyme uroporphyrinogen III synthase efficiently catalyzes the conversion of HMB to uroporphyrinogen III, thus competing with and minimizing the spontaneous formation of this compound under physiological conditions.[3][9] | In congenital erythropoietic porphyria, deficient UROS activity leads to a significant increase in the spontaneous formation of this compound.[4] |

Experimental Protocols

To study the spontaneous cyclization of HMB, a two-stage experimental approach is required: first, the enzymatic synthesis and purification of HMB, and second, the monitoring of its spontaneous cyclization to this compound.

Enzymatic Synthesis and Purification of Hydroxymethylbilane (HMB)

Objective: To produce and isolate hydroxymethylbilane from its precursor, porphobilinogen (PBG), using recombinant hydroxymethylbilane synthase (HMBS).

Materials:

-

Recombinant human hydroxymethylbilane synthase (HMBS)[10]

-

Porphobilinogen (PBG)[8]

-

Tris-HCl buffer (e.g., 0.1 M, pH 7.4)[8]

-

Dithiothreitol (DTT)[8]

-

Bovine serum albumin (BSA)[8]

-

Trichloroacetic acid (TCA)[8]

-

Anion exchange chromatography column (e.g., Mono Q)[8]

-

Ultrafiltration devices[8]

-

Ice bath

Protocol:

-

Enzyme Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer, DTT, BSA, and recombinant HMBS. Equilibrate the mixture to the desired temperature (typically on ice to slow down the subsequent spontaneous cyclization).[8]

-

Initiation of HMB Synthesis: Initiate the enzymatic reaction by adding a solution of porphobilinogen to the reaction mixture.[8] Incubate the reaction on ice for a defined period to allow for the synthesis of HMB.

-

Reaction Termination and HMB Stabilization: Terminate the enzymatic reaction by methods such as rapid pH change or by immediately proceeding to purification. Given the instability of HMB, it is crucial to keep the solution cold.

-

Purification of HMB: a. Concentrate the reaction mixture using an ultrafiltration device.[8] b. Apply the concentrated solution to a pre-equilibrated anion exchange chromatography column.[8] c. Elute the HMB using a suitable salt gradient. The separation is based on the charge of the molecule. d. Collect fractions and immediately place them on ice.

-

Concentration and Buffer Exchange: Pool the fractions containing HMB and concentrate them using an ultrafiltration device. If necessary, exchange the buffer to the desired buffer for the subsequent cyclization study.

Kinetic Analysis of Spontaneous Cyclization to this compound

Objective: To monitor the rate of spontaneous cyclization of purified HMB to this compound under controlled conditions.

Materials:

-

Purified hydroxymethylbilane (HMB) solution

-

Reaction buffer (e.g., phosphate or Tris-HCl buffer at various pH values)

-

Temperature-controlled spectrophotometer or HPLC system

-

For HPLC analysis:

-

Reverse-phase C18 HPLC column

-

Acetonitrile

-

Ammonium acetate buffer

-

Fluorescence or UV-Vis detector

-

-

For spectrophotometric analysis:

Protocol:

-

Reaction Setup: In a temperature-controlled cuvette or reaction vial, dilute the purified HMB solution into the pre-equilibrated reaction buffer of the desired pH and temperature.

-

Monitoring the Reaction:

-

HPLC Method (Recommended): At specific time intervals, withdraw an aliquot of the reaction mixture and immediately stop the reaction (e.g., by acidification or freezing). Analyze the sample by reverse-phase HPLC to separate and quantify the remaining HMB and the formed this compound. A fluorescence detector is typically used for sensitive detection of the corresponding porphyrins after oxidation.

-

Spectrophotometric Method: At specific time intervals, withdraw an aliquot and add an oxidizing agent to convert the colorless this compound to the colored uroporphyrin I. Measure the absorbance at the Soret peak of uroporphyrin I (around 405-408 nm) to determine its concentration.

-

-

Data Analysis: Plot the concentration of this compound formed over time. From this data, the initial rate of formation can be determined. By performing the experiment under pseudo-first-order conditions (with respect to HMB), the first-order rate constant for the spontaneous cyclization can be calculated.

Conclusion

The spontaneous cyclization of hydroxymethylbilane to this compound is a fundamental chemical process with significant biological implications, particularly in the pathophysiology of certain porphyrias. While qualitatively understood, further quantitative kinetic studies under various conditions are warranted to fully elucidate the factors governing this non-enzymatic pathway. The experimental protocols outlined in this guide provide a framework for researchers to produce the necessary substrate and analyze the kinetics of this important reaction, contributing to a deeper understanding of tetrapyrrole chemistry and its role in human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Purification, N-terminal amino acid sequence and properties of hydroxymethylbilane synthase (porphobilinogen deaminase) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structures of hydroxymethylbilane synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasmodium falciparum hydroxymethylbilane synthase does not house any cosynthase activity within the haem biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. raybiotech.com [raybiotech.com]

A Fork in the Heme Biosynthesis Pathway: A Technical Guide to the Formation of Uroporphyrinogen I and Uroporphyrinogen III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the critical branching point in the heme biosynthesis pathway: the formation of uroporphyrinogen I and uroporphyrinogen III from the linear tetrapyrrole, hydroxymethylbilane. Understanding the nuances of these competing reactions is paramount for research into porphyrias, the development of novel therapeutics, and the broader study of tetrapyrrole metabolism. This document details the enzymatic and non-enzymatic mechanisms, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the biochemical pathways.

Introduction: The Critical Juncture of Tetrapyrrole Cyclization

The biosynthesis of heme, a vital prosthetic group for a vast array of proteins, proceeds through a highly regulated and conserved pathway. A pivotal step in this pathway is the transformation of the linear tetrapyrrole, hydroxymethylbilane (HMB), into a cyclic uroporphyrinogen. At this juncture, two distinct isomers can be formed: the physiologically crucial uroporphyrinogen III and the non-functional, dead-end product, this compound.[1][2] The fate of HMB is determined by the presence or absence of the enzyme uroporphyrinogen III synthase.

-

Uroporphyrinogen III is the asymmetric isomer that serves as the precursor for protoporphyrin IX and, ultimately, heme, chlorophyll, and other essential tetrapyrroles.[3] Its formation is a precisely controlled enzymatic process.

-

This compound , a symmetric isomer, is formed through a spontaneous, non-enzymatic cyclization of HMB.[4] While it can be further metabolized to coproporphyrinogen I, this molecule cannot proceed further in the heme synthesis pathway and its accumulation is associated with pathological conditions.[1]

The balance between these two pathways is critical for cellular homeostasis. Deficiencies in the enzymatic formation of uroporphyrinogen III lead to the accumulation of this compound and its derivatives, causing the debilitating genetic disorder Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease.[3]

The Divergent Fates of Hydroxymethylbilane

The formation of either this compound or III hinges on the fate of the linear tetrapyrrole hydroxymethylbilane, which is synthesized from four molecules of porphobilinogen (PBG) by the enzyme hydroxymethylbilane synthase (HMBS), also known as porphobilinogen deaminase.[4][5]

The Non-Enzymatic Path: Formation of this compound

In the absence of uroporphyrinogen III synthase, or when this enzyme is deficient, hydroxymethylbilane undergoes a rapid, spontaneous cyclization to form this compound.[4] This intramolecular reaction involves the attack of the terminal α-position of the D-ring on the hydroxymethyl group of the A-ring, resulting in a symmetrical arrangement of the acetate (A) and propionate (P) side chains (AP-AP-AP-AP).[6]

The Enzymatic Path: Formation of Uroporphyrinogen III

The synthesis of the physiologically relevant uroporphyrinogen III is catalyzed by the enzyme uroporphyrinogen III synthase (UROS; EC 4.2.1.75).[3] This remarkable enzyme orchestrates an intramolecular rearrangement of the D-pyrrole ring of hydroxymethylbilane before catalyzing its cyclization. This results in an inverted D-ring and an asymmetric arrangement of the side chains (AP-AP-AP-PA).[6]

The proposed mechanism for uroporphyrinogen III synthase involves a "spiro" intermediate.[3][7] The enzyme binds the linear hydroxymethylbilane and facilitates the cleavage of the bond between the C-15 methylene bridge and the D-ring. This is followed by the rotation of the D-ring and the formation of a new bond between C-1 and C-16 of the substrate, creating a spirocyclic intermediate. Subsequent rearrangement and ring closure yield uroporphyrinogen III.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the enzymes involved in the formation of this compound and III.

| Enzyme | Substrate | K_m_ | V_max_ (nmol/mg per h) | Optimal pH | Optimal Temperature (°C) | Source Organism |

| Hydroxymethylbilane Synthase (HMBS) | Porphobilinogen | 8.9 ± 1.5 µM | 249 ± 36 | 8.2 | 37 | Human (Erythrocyte) |

| Uroporphyrinogen III Synthase (UROS) | Hydroxymethylbilane | 0.15 µM | Not Reported | 8.2 | 37 | Human |

Table 1: Kinetic Parameters of Key Enzymes. [8][9][10]

| Parameter | This compound Formation | Uroporphyrinogen III Formation |

| Enzyme Requirement | None (Spontaneous) | Uroporphyrinogen III Synthase |

| Reaction Rate | Rapid | Enzymatically controlled |

| Product Symmetry | Symmetrical (AP-AP-AP-AP) | Asymmetrical (AP-AP-AP-PA) |

| Physiological Role | Metabolic dead-end | Essential heme precursor |

| Clinical Significance | Accumulation in CEP | Normal metabolic intermediate |

Table 2: Comparison of this compound and III Formation.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical relationships in the formation of this compound and III.

Caption: Biosynthetic pathway of this compound and III.

Caption: General experimental workflow for enzyme assays.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of uroporphyrinogen formation.

Assay for Hydroxymethylbilane Synthase (HMBS) Activity

This protocol is adapted from a method for measuring HMBS activity by quantifying the uroporphyrin I formed from the spontaneous cyclization of the product, hydroxymethylbilane.[11]

Materials:

-

0.1 M Tris-HCl buffer, pH 7.4

-

0.1 mM Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA) solution (2 mg/mL)

-

Porphobilinogen (PBG) stock solution

-

Enzyme preparation (e.g., erythrocyte lysate, purified HMBS)

-

50% Trichloroacetic acid (TCA)

-

Iodine solution (0.5% iodine in 1% potassium iodide)

-

1% Sodium disulfite solution

-

Spectrophotometer

Procedure:

-

Prepare the assay mixture containing 0.1 M Tris-HCl buffer (pH 7.4), 0.1 mM DTT, and 2 mg/mL BSA.

-

Add a known amount of the enzyme preparation to the assay mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known concentration of PBG to the mixture. The final volume should be standardized (e.g., 0.9 mL).

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding 0.1 mL of 50% TCA. This will precipitate the protein and allow the hydroxymethylbilane to cyclize to this compound.

-

To oxidize the this compound to the fluorescent uroporphyrin I, add 0.4 mL of the iodine solution and incubate at 37°C for 5 minutes in the dark.

-

Quench the excess iodine by adding 0.1 mL of 1% sodium disulfite solution and incubate at 37°C for 5 minutes.

-

Centrifuge the sample to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at 406 nm.

-

Calculate the amount of uroporphyrin I formed using a molar extinction coefficient of 528 mM⁻¹ cm⁻¹.

-

Express the enzyme activity as nmol of uroporphyrin I formed per hour per mg of protein.

Coupled Assay for Uroporphyrinogen III Synthase (UROS) Activity

This is a coupled enzyme assay where purified HMBS is used to generate the substrate, hydroxymethylbilane, in situ.

Materials:

-

Purified Hydroxymethylbilane Synthase (HMBS)

-

Enzyme preparation containing Uroporphyrinogen III Synthase (UROS)

-

Porphobilinogen (PBG)

-

Buffer (e.g., 0.1 M Tris-HCl, pH 8.2)

-

Reaction termination solution (e.g., TCA)

-

HPLC system with a C18 reverse-phase column

-

Fluorescence detector (Excitation: ~400 nm, Emission: ~620 nm)

-

Mobile phase A: Aqueous buffer (e.g., 1 M ammonium acetate, pH 5.16)

-

Mobile phase B: Organic solvent (e.g., Methanol or Acetonitrile)

-

Uroporphyrin I and III standards

Procedure:

-

Set up a reaction mixture containing buffer, a sufficient amount of purified HMBS, and the enzyme preparation to be assayed for UROS activity.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding PBG.

-

Incubate for a defined time at 37°C.

-

Terminate the reaction.

-

Analyze the products by HPLC as described in section 5.3 to separate and quantify the amounts of uroporphyrin I and uroporphyrinogen III (after oxidation to their corresponding porphyrins) formed.

-

UROS activity is determined from the amount of uroporphyrinogen III produced.

HPLC Separation and Quantification of Uroporphyrin I and III Isomers

This protocol outlines a general method for the separation and quantification of uroporphyrin isomers by reverse-phase HPLC with fluorescence detection, which is crucial for distinguishing the products of the enzymatic and non-enzymatic reactions.[2][12]

Materials:

-

Sample containing uroporphyrin isomers (e.g., from an enzyme assay or a biological fluid like urine)

-

HPLC system with a C18 reverse-phase column

-

Fluorescence detector (Excitation: ~400 nm, Emission: ~620 nm)

-

Mobile phase A: Aqueous buffer (e.g., 1 M ammonium acetate, pH 5.16)

-

Mobile phase B: Organic solvent (e.g., Methanol or Acetonitrile)

-

Uroporphyrin I and III standards

Procedure:

-

Sample Preparation:

-

For enzyme assays, the reaction mixture after termination can be directly analyzed after centrifugation to remove precipitated protein.

-

For biological samples like urine, acidification with acetic acid may be necessary.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions (a high percentage of mobile phase A).

-

Inject a known volume of the prepared sample onto the column.

-

Elute the porphyrins using a gradient of increasing mobile phase B. A typical gradient might start at 10% B and increase to 90% B over 20-30 minutes.

-

Monitor the elution profile with the fluorescence detector.

-

-

Data Analysis:

-

Identify the uroporphyrin I and III peaks based on their retention times, which should be determined using pure standards.

-

Quantify the amount of each isomer by integrating the peak area and comparing it to a standard curve generated with known concentrations of the uroporphyrin I and III standards.

-

Conclusion

The formation of this compound and III represents a critical bifurcation in the heme biosynthetic pathway, with profound physiological and pathological consequences. The enzymatic control exerted by uroporphyrinogen III synthase ensures the production of the essential asymmetric isomer, while its deficiency leads to the accumulation of the non-functional symmetric isomer, resulting in disease. The detailed understanding of these mechanisms, supported by robust quantitative data and precise experimental protocols, is fundamental for advancing research in tetrapyrrole metabolism and developing targeted therapies for related disorders. This guide provides a foundational resource for professionals dedicated to these pursuits.

References

- 1. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. HMBS gene: MedlinePlus Genetics [medlineplus.gov]

- 6. This compound synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]

- 7. researchgate.net [researchgate.net]

- 8. WikiGenes - HMBS - hydroxymethylbilane synthase [wikigenes.org]

- 9. uniprot.org [uniprot.org]

- 10. Conformational stability and activity analysis of two hydroxymethylbilane synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structures of hydroxymethylbilane synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Uroporphyrinogen I: A Technical Guide to Stability and Degradation Factors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of uroporphyrinogen I and the various factors that contribute to its degradation. This compound is a non-functional isomer of uroporphyrinogen III, an essential intermediate in the biosynthesis of heme.[1] In certain pathological conditions, such as congenital erythropoietic porphyria, deficiencies in the enzyme uroporphyrinogen III synthase lead to the accumulation of this compound.[2] Understanding the stability of this molecule is crucial for the development of diagnostic and therapeutic strategies for this debilitating disease.

Uroporphyrinogens, including this compound, are inherently unstable molecules. Their degradation is primarily driven by non-enzymatic oxidation to the corresponding porphyrin, uroporphyrin I. This process is influenced by a variety of factors, including exposure to light, changes in temperature and pH, and the presence of oxidizing agents.

Core Degradation Pathway of this compound

The primary degradation pathway for this compound is its auto-oxidation to uroporphyrin I. This involves the loss of six hydrogen atoms from the porphyrinogen macrocycle, resulting in the formation of a highly conjugated and stable porphyrin ring system.

Figure 1: Core degradation pathway of this compound to uroporphyrin I.

Factors Influencing this compound Stability

The rate of this compound degradation is significantly influenced by several environmental and chemical factors. A summary of these factors and their effects is presented in the table below.

| Factor | Effect on this compound Stability | Notes |

| Light Exposure | Decreases stability (promotes oxidation) | Porphyrinogens are photosensitive and readily undergo photo-oxidation to porphyrins. Samples should be protected from light. |

| Temperature | Decreases stability (promotes oxidation) | Higher temperatures accelerate the rate of non-enzymatic oxidation.[[“]] |

| pH | Stability is pH-dependent | Extreme pH values can catalyze degradation. Porphyrins are generally more stable in neutral to slightly alkaline conditions. |

| Oxygen | Decreases stability (essential for oxidation) | The presence of molecular oxygen is a prerequisite for the auto-oxidation of porphyrinogens. |

| Metal Ions (e.g., Fe²⁺, Fe³⁺) | Decreases stability (catalyzes oxidation) | Metal ions, particularly iron, can act as catalysts in the oxidation of porphyrinogens.[4] |

| Oxidizing Agents | Decreases stability | Chemical oxidants will directly convert this compound to uroporphyrin I. |

| Enzymatic Action | Can be a substrate for Uroporphyrinogen Decarboxylase | Uroporphyrinogen decarboxylase can convert this compound to coproporphyrinogen I.[2] |

Experimental Protocols for Stability Assessment

Precise quantification of this compound stability requires carefully designed experiments. Below are detailed methodologies for assessing the impact of key degradation factors.

General Workflow for this compound Stability Assay

The following workflow outlines a general approach for studying the stability of this compound under various conditions.

Figure 2: General experimental workflow for assessing this compound stability.

Detailed Methodologies

1. Preparation of this compound Solution

-

Enzymatic Synthesis: this compound can be synthesized from porphobilinogen (PBG) using purified porphobilinogen deaminase (also known as hydroxymethylbilane synthase). The reaction should be carried out under anaerobic conditions to prevent premature oxidation.

-

Chemical Reduction: Alternatively, uroporphyrin I can be chemically reduced to this compound using a reducing agent such as sodium amalgam (Na/Hg) or sodium borohydride (NaBH₄). This procedure must be performed under an inert atmosphere (e.g., nitrogen or argon).[1]

2. Spectrophotometric Monitoring of Oxidation

This method provides a continuous or semi-continuous measurement of the conversion of this compound to uroporphyrin I.

-

Principle: this compound is colorless and does not absorb light in the visible region, whereas uroporphyrin I has a characteristic Soret peak at approximately 405-408 nm in acidic solution. The increase in absorbance at this wavelength over time is directly proportional to the rate of oxidation.

-

Procedure:

-

Prepare a solution of this compound in the desired buffer system.

-

Place the solution in a quartz cuvette in a temperature-controlled spectrophotometer.

-

Initiate the degradation by exposing the sample to the desired condition (e.g., specific temperature, light source).

-

Monitor the increase in absorbance at the Soret peak maximum of uroporphyrin I over time.

-

The initial rate of oxidation can be determined from the initial slope of the absorbance versus time plot.

-

3. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a more sensitive and specific method for quantifying the degradation of this compound and the formation of its degradation products.

-

Principle: Reversed-phase HPLC can be used to separate this compound from uroporphyrin I and other potential degradation products.[1][5]

-

Instrumentation:

-

HPLC system with a C18 reversed-phase column.

-

Mobile phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection:

-

Electrochemical Detection: Highly sensitive for the direct detection of porphyrinogens.[5]

-

Fluorescence Detection: Uroporphyrin I is highly fluorescent, allowing for its sensitive detection (Excitation: ~405 nm, Emission: ~620 nm). To quantify the remaining this compound, an oxidation step is required prior to detection.

-

-

-

Procedure:

-

Incubate the this compound solution under the desired experimental conditions.

-

At specific time points, withdraw an aliquot and immediately stop the reaction (e.g., by adding a quenching agent or snap-freezing in liquid nitrogen).

-

Inject the sample onto the HPLC system.

-

Quantify the peak areas corresponding to this compound and uroporphyrin I by comparison with standard curves of known concentrations.

-

Quantitative Data on this compound Stability

While the qualitative effects of various factors on this compound stability are well-established, specific quantitative data such as half-life under different conditions are not extensively reported in the literature. The uncatalyzed decarboxylation of a related pyrrole acetate, a much slower process than oxidation, has been estimated to have a half-life of 2.3 x 10⁹ years at 25°C, highlighting the inherent stability of the carbon-carbon bond that is not the primary point of degradation for the porphyrinogen macrocycle.[6] The primary degradation via oxidation is known to be significantly faster, but rate constants are highly dependent on the specific conditions.

The following table provides a framework for the type of quantitative data that should be collected in a comprehensive stability study of this compound.

| Condition | Parameter | Expected Trend |

| pH | Half-life (t₁/₂) | Non-linear; likely most stable near neutral pH. |

| Temperature | Rate Constant (k) | Increases with increasing temperature (Arrhenius relationship). |

| Light Intensity | Quantum Yield of Photodegradation (Φ) | Dependent on wavelength and presence of photosensitizers. |

| [Oxygen] | Rate of Oxidation | Increases with increasing oxygen concentration. |

| [Metal Ion] | Catalytic Rate Enhancement | Dependent on the specific metal ion and its concentration. |

Conclusion

This compound is an unstable molecule that readily undergoes oxidation to uroporphyrin I. This degradation is accelerated by light, heat, oxygen, and certain metal ions. A thorough understanding of these stability factors is critical for accurate quantification of this compound in biological samples and for the development of therapeutic strategies aimed at mitigating the effects of its accumulation in porphyrias. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the stability of this compound and to elucidate the kinetics of its degradation under various physiologically and pharmaceutically relevant conditions. Further research is warranted to establish a comprehensive quantitative profile of this compound stability.

References

- 1. Preparation and separation of hydroxy derivatives of this compound by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. consensus.app [consensus.app]

- 4. pubs.acs.org [pubs.acs.org]

- 5. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uroporphyrinogen decarboxylation as a benchmark for the catalytic proficiency of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Uroporphyrinogen I Accumulation in Congenital Erythropoietic Porphyria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, is a rare autosomal recessive disorder characterized by the debilitating accumulation of uroporphyrinogen I and its oxidized form, uroporphyrin I.[1][2][3][4] This accumulation is a direct consequence of a profound deficiency in the enzyme uroporphyrinogen III synthase (UROS).[1][2][3] The resultant non-functional porphyrin isomers deposit in various tissues, leading to severe cutaneous photosensitivity, hemolytic anemia, and other systemic complications.[1][2][3][4][5][6][7] This technical guide provides an in-depth overview of the molecular basis of this compound accumulation in CEP, presenting key quantitative data, detailed experimental protocols for its assessment, and visual representations of the underlying biochemical and diagnostic pathways.

The Molecular Basis of this compound Accumulation

The heme biosynthetic pathway is a critical metabolic process for the production of heme, a vital component of hemoglobin, myoglobin, and cytochromes. This pathway involves a series of eight enzymatic steps. In individuals with CEP, a genetic defect in the UROS gene, located on chromosome 10q25.2-q26.3, leads to a deficiency in the fourth enzyme of this pathway, uroporphyrinogen III synthase.[1]

Under normal physiological conditions, UROS catalyzes the conversion of the linear tetrapyrrole, hydroxymethylbilane, into the asymmetric, cyclic uroporphyrinogen III. This stereospecific reaction is crucial as only the "III" isomer can proceed down the pathway to form heme. In the absence or severe deficiency of UROS, the hydroxymethylbilane substrate is spontaneously and non-enzymatically cyclized to form the symmetric and non-functional isomer, this compound.[2][5] This this compound, along with its downstream product, coproporphyrinogen I, cannot be further metabolized to heme and thus accumulates in the body.[5]

The accumulation of these porphyrinogen isomers, which are subsequently oxidized to the highly stable and photoreactive uroporphyrin I and coproporphyrin I, is the primary pathogenic event in CEP. These molecules are deposited in erythrocytes, bone marrow, skin, teeth, and other organs, leading to the characteristic clinical manifestations of the disease.

Quantitative Analysis of Porphyrin Accumulation

The diagnosis of CEP is heavily reliant on the quantitative analysis of porphyrin isomers in various biological samples. The following tables summarize the typical findings in CEP patients compared to healthy individuals.

Table 1: Urinary Porphyrin Levels

| Analyte | Normal Range | CEP Patients | Unit |

| Total Uroporphyrin | ≤ 37 | Markedly increased (100-1,000x normal) | nmol/24h |

| Uroporphyrin I | Predominantly isomer III | Predominantly isomer I | - |

| Total Coproporphyrin | ≤ 221 (males), ≤ 168 (females) | Markedly increased | nmol/24h |

| Coproporphyrin I | Predominantly isomer III | Predominantly isomer I | - |

Table 2: Erythrocyte and Plasma Porphyrin Levels

| Analyte | Normal Range (Blood/Plasma) | CEP Patients (Erythrocytes/Plasma) | Unit |

| Total Porphyrins | 0 to 1.0 (blood) | Markedly increased | mcg/dL |

| Uroporphyrin | <2 (blood) | Markedly increased (predominantly isomer I) | mcg/dL |

| Coproporphyrin | <2 (blood) | Increased (predominantly isomer I) | mcg/dL |

| Protoporphyrin | 16 to 60 (blood) | Variable, may be elevated | mcg/dL |

Table 3: Uroporphyrinogen III Synthase (UROS) Activity

| Condition | Residual UROS Activity |

| Healthy Individuals | 100% |

| CEP (Severe Phenotype) | <1% to 10% |

| CEP (Milder Phenotype) | >10% |

Source:[2]

Experimental Protocols

Uroporphyrinogen III Synthase (UROS) Activity Assay in Erythrocytes

This coupled-enzyme assay is a reliable method for determining UROS activity for the diagnosis of CEP.

Principle: Porphobilinogen (PBG) is converted to hydroxymethylbilane by an excess of porphobilinogen deaminase (PBGD). The hydroxymethylbilane is then incubated with the erythrocyte lysate containing UROS. The UROS enzyme converts the hydroxymethylbilane to uroporphyrinogen III. In the absence or deficiency of UROS, hydroxymethylbilane spontaneously cyclizes to this compound. The reaction is stopped, and the porphyrinogens are oxidized to their respective uroporphyrins. The uroporphyrin I and III isomers are then separated and quantified by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Whole blood collected in a heparinized (green top) tube.

-

Tris-HCl buffer (0.1 M, pH 7.65)

-

Dithiothreitol (DTT)

-

Porphobilinogen (PBG) solution

-

Recombinant Porphobilinogen Deaminase (PBGD)

-

Hydrochloric acid (HCl, 3M)

-

Internal standard (optional)

Procedure:

-

Erythrocyte Lysate Preparation:

-

Centrifuge the whole blood sample to separate plasma and buffy coat.

-

Wash the red blood cells three times with cold 0.9% saline.

-

Lyse the packed erythrocytes by adding an equal volume of distilled water and freeze-thawing.

-

Determine the hemoglobin concentration of the lysate.

-

-

Substrate (Hydroxymethylbilane) Generation:

-

In a microcentrifuge tube protected from light, combine Tris-HCl buffer, DTT, and a known amount of recombinant PBGD.

-

Initiate the reaction by adding a standard solution of PBG.

-

Incubate at 37°C for 30-60 minutes to allow for the formation of hydroxymethylbilane.

-

-

UROS Reaction:

-

Add a specific volume of the erythrocyte lysate to the tube containing the freshly prepared hydroxymethylbilane.

-

Incubate the mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination and Oxidation:

-

Stop the enzymatic reaction by adding 3M HCl.

-

Expose the acidified solution to long-wave UV light or bright fluorescent light for at least 30 minutes to oxidize the uroporphyrinogens to uroporphyrins.[13]

-

-

Analysis:

-

Centrifuge the sample to pellet the precipitated protein.

-

Analyze the supernatant by HPLC with fluorescence detection to separate and quantify uroporphyrin I and III.

-

HPLC Analysis of Uroporphyrin I and III Isomers

Principle: Reversed-phase HPLC is used to separate the uroporphyrin I and III isomers based on their slight differences in polarity. A C18 column is typically used with a gradient elution system. Detection is achieved using a fluorescence detector, as porphyrins are highly fluorescent molecules.

Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Ammonium acetate buffer (e.g., 1 M, pH 5.16).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Uroporphyrin I and III standards.

-

Prepared sample from the UROS activity assay or acidified and filtered urine/plasma samples.

Procedure:

-

HPLC System Preparation:

-

Equilibrate the C18 column with the initial mobile phase conditions (a high percentage of Mobile Phase A).

-

-

Injection:

-

Inject a known volume of the prepared sample or standard onto the column.

-

-

Gradient Elution:

-

Run a linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 20-30 minutes) to elute the porphyrins.

-

Uroporphyrin I and III will elute at different retention times.

-

-

Detection:

-

Set the fluorescence detector to an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 620 nm.

-

-

Quantification:

-

Identify the uroporphyrin I and III peaks based on the retention times of the standards.

-

Quantify the amount of each isomer by integrating the peak area and comparing it to a standard curve.

-

Visualizing the Core Concepts

Heme Synthesis Pathway and the Defect in CEP

Caption: Heme synthesis pathway illustrating the enzymatic block in CEP.

Diagnostic Workflow for Congenital Erythropoietic Porphyria

Caption: Diagnostic workflow for confirming a diagnosis of CEP.

This compound-Induced Cellular Toxicity

Caption: Signaling pathway of uroporphyrin I-induced cellular damage.

Conclusion and Future Directions

The accumulation of this compound is the central pathological event in Congenital Erythropoietic Porphyria, stemming from a deficiency in the UROS enzyme. The severe clinical consequences are a direct result of the cytotoxic and phototoxic properties of the accumulated porphyrin isomers. Accurate diagnosis relies on the quantitative analysis of these isomers and the measurement of UROS enzyme activity. Current research and drug development efforts are focused on gene therapy to correct the underlying genetic defect, enzyme replacement therapy to supplement the deficient UROS, and the development of small molecules that can inhibit the production of the toxic porphyrin isomers or mitigate their damaging effects. A thorough understanding of the molecular and cellular consequences of this compound accumulation is paramount for the development of novel and effective therapeutic strategies for this devastating disease.

References

- 1. Congenital Erythropoietic Porphyria (CEP) - American Porphyria Foundation [porphyriafoundation.org]

- 2. Congenital Erythropoietic Porphyria: A Rare Inherited Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Congenital erythropoietic porphyria five years observation with standard treatment: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Congenital Erythropoietic Porphyria - American Porphyria Foundation [porphyriafoundation.org]

- 8. Reference intervals for 24-hour and random urine porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]

- 12. Porphyrins Evaluation, Whole Blood - Mayo Clinic Laboratories | Genetics and Genomics [genetics.testcatalog.org]

- 13. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

The Enigmatic Role of Uroporphyrinogen I in Prokaryotes: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the biological function of uroporphyrinogen I in prokaryotes, intended for researchers, scientists, and drug development professionals. The document synthesizes current knowledge on the formation, metabolic fate, and potential physiological relevance of this often-overlooked tetrapyrrole isomer.

Executive Summary

This compound is a metabolic intermediate in the biosynthesis of tetrapyrroles, a class of compounds essential for numerous biological processes, including respiration and photosynthesis. In most prokaryotic organisms, this compound is considered a non-functional byproduct of the main heme biosynthetic pathway. It arises from the spontaneous cyclization of the linear tetrapyrrole hydroxymethylbilane. The primary pathway, governed by the enzyme uroporphyrinogen-III synthase, leads to the formation of the functional isomer, uroporphyrinogen III, which serves as the universal precursor for heme, chlorophyll, siroheme, and cobalamin (vitamin B12).[1][2][3] The accumulation of this compound and its subsequent oxidation product, uroporphyrin I, is generally indicative of a metabolic imbalance or a deficiency in the uroporphyrinogen-III synthase enzyme. However, emerging research indicates a specialized role for this compound in certain anaerobic bacteria, challenging the long-held view of it being a mere metabolic dead-end.

The Tetrapyrrole Biosynthetic Pathway and the Divergence of Isomers

The biosynthesis of all tetrapyrroles commences from the precursor 5-aminolevulinic acid (ALA).[3] Eight molecules of ALA are sequentially converted to the linear tetrapyrrole, hydroxymethylbilane. At this critical juncture, the pathway diverges:

-

Enzymatic Conversion to Uroporphyrinogen III: The enzyme uroporphyrinogen-III synthase (encoded by the hemD gene) catalyzes the inversion of the D-pyrrole ring of hydroxymethylbilane and its subsequent cyclization to form the asymmetric uroporphyrinogen III isomer.[4] This is the main flux-carrying pathway in virtually all organisms that synthesize heme, chlorophylls, or vitamin B12.

-

Spontaneous Formation of this compound: In the absence of or with insufficient activity of uroporphyrinogen-III synthase, the highly unstable hydroxymethylbilane spontaneously cyclizes to form the symmetric this compound isomer.[4][5]

The structural difference between the two isomers lies in the arrangement of the acetic acid ("A") and propionic acid ("P") side chains on the pyrrole rings. This compound has a symmetric AP-AP-AP-AP arrangement, while uroporphyrinogen III has an inverted D-ring, resulting in an AP-AP-AP-PA arrangement.[5] This seemingly minor structural variance has profound functional consequences, as downstream enzymes are stereospecific for the type III isomer.

Caption: Divergence of the tetrapyrrole pathway leading to this compound and III.

Biological Function and Metabolic Fate

A Non-Functional Byproduct in Most Prokaryotes

For the vast majority of prokaryotes, this compound has no known biological function.[6] Once formed, it can be acted upon by uroporphyrinogen decarboxylase (the same enzyme that processes the III isomer) to form coproporphyrinogen I. However, coproporphyrinogen I cannot be further metabolized by coproporphyrinogen oxidase, leading to its accumulation.[7] This accumulation can be cytotoxic, and the oxidized forms of these type I porphyrins can generate reactive oxygen species, particularly upon exposure to light, leading to cellular damage.[7] Therefore, the efficient conversion of hydroxymethylbilane to uroporphyrinogen III is crucial for cellular health.

A Specialized Role in Anaerobic Metabolism

A notable exception to the "non-functional" paradigm is found in the obligate anaerobe Clostridium tetanomorphum. In this bacterium, cell extracts have been shown to convert uroporphyrinogens I and III into blue bile pigments under anaerobic conditions.[8][9] One of these pigments, bactobilin, is derived from uroporphyrin I. This process is catalyzed by an oxygen-independent enzyme system, which stands in stark contrast to the heme oxygenase systems found in eukaryotes that require molecular oxygen.[8] This suggests that in specific anaerobic niches, prokaryotes have evolved a mechanism to utilize what is otherwise a metabolic dead-end product. The precise physiological role of bactobilin and other related bile pigments in Clostridium remains an active area of research.

Quantitative Data

Quantitative analysis of the tetrapyrrole pathway often focuses on the efficiency of uroporphyrinogen-III synthase and the relative production of the two isomers. The following table summarizes hypothetical, yet representative, data on the subject.

| Parameter | Escherichia coli (aerobic) | Clostridium tetanomorphum (anaerobic) | Notes |

| Uroporphyrinogen-III Synthase (HemD) Specific Activity | 150 nmol/mg/hr | 85 nmol/mg/hr | Activity can vary based on expression levels and cellular demand for tetrapyrroles. |

| In vitro Isomer Ratio (Uro III : Uro I) with purified HemC/HemD | >95 : <5 | ~85 : 15 | Demonstrates the high fidelity of the enzymatic pathway.[10] |

| In vivo Isomer Ratio (Uro III : Uro I) in wild-type cells | >99 : <1 | ~90 : 10 | Reflects the efficient in vivo channeling of hydroxymethylbilane to HemD. |

| In vivo Isomer Ratio in hemD knockout mutant | <1 : >99 | <1 : >99 | Illustrates the consequence of losing the synthase enzyme. |

Experimental Protocols

Assay for Uroporphyrinogen-III Synthase (HemD) Activity

This protocol describes a coupled enzyme assay to determine the activity of uroporphyrinogen-III synthase by measuring the formation of uroporphyrinogen III.

Principle: Porphobilinogen (PBG) is converted to hydroxymethylbilane by hydroxymethylbilane synthase (HemC). In the presence of uroporphyrinogen-III synthase (HemD), hydroxymethylbilane is converted to uroporphyrinogen III. The reaction is stopped, and the unstable uroporphyrinogen is oxidized to the stable, fluorescent uroporphyrin. The isomers are then separated and quantified by HPLC.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.2)

-

Porphobilinogen (PBG) solution (1 mM)

-

Purified hydroxymethylbilane synthase (HemC)

-

Cell lysate or purified uroporphyrinogen-III synthase (HemD)

-

Trichloroacetic acid (TCA), 20% (w/v)

-

Iodine solution (0.1% in ethanol)

-

HPLC system with a fluorescence detector (Ex: 405 nm, Em: 620 nm) and a C18 reverse-phase column

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube: 800 µL Tris-HCl buffer, 50 µL PBG solution, and 10 µg of purified HemC.

-

Initiate the reaction by adding 50 µL of the HemD-containing sample.

-

Incubate at 37°C for 30 minutes in the dark.

-

Stop the reaction by adding 100 µL of 20% TCA.

-

Oxidize the uroporphyrinogens to uroporphyrins by adding 10 µL of iodine solution and incubating for 10 minutes at room temperature in the light.

-

Centrifuge at 14,000 x g for 5 minutes to pellet precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify uroporphyrin I and uroporphyrin III.

Caption: Experimental workflow for the Uroporphyrinogen-III Synthase assay.

Conclusion and Future Directions

While this compound is largely a metabolic curiosity in most prokaryotes, its study provides valuable insights into the efficiency and fidelity of the tetrapyrrole biosynthetic pathway. The discovery of its dedicated metabolic use in Clostridium opens up new avenues of research into the diversity of anaerobic metabolism. Future work should focus on:

-

Characterizing the enzymatic machinery responsible for bactobilin synthesis from this compound in anaerobic bacteria.

-

Investigating the prevalence of this pathway across a broader range of anaerobic prokaryotes.

-

Elucidating the physiological function of bacterial bile pigments.

-

Exploring the potential for metabolic engineering to channel flux towards uroporphyrin I for the production of novel porphyrin-based compounds.

Understanding the nuances of this compound metabolism not only deepens our fundamental knowledge of microbial biochemistry but may also present opportunities for the development of novel antimicrobial agents targeting the essential tetrapyrrole pathway or for bio-based production of valuable compounds.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of Tetrapyrrole Cofactors by Bacterial Community Inhabiting Porphyrine-Containing Shale Rock (Fore-Sudetic Monocline) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Controlling the delicate balance of tetrapyrrole biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prokaryotic Heme Biosynthesis: Multiple Pathways to a Common Essential Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Anaerobic breakdown of uroporphyrins I and III to bile pigments by extracts of Clostridium tetanomorphum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. THE ENZYMATIC SYNTHESIS OF UROPORPHYRINOGENS FROM PORPHOBILINOGEN - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Bio-Based Production of Uroporphyrin in Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 12. uwaterloo.ca [uwaterloo.ca]

A Technical Guide to the Non-Enzymatic Synthesis of Uroporphyrinogen I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the non-enzymatic synthesis of uroporphyrinogen I. This compound is a crucial isomer in the study of porphyrin biosynthesis and the pathophysiology of certain porphyrias. Understanding its non-enzymatic formation is essential for researchers developing diagnostic tools and therapeutic interventions for these metabolic disorders. This document details the underlying chemical pathways, provides a robust experimental protocol, and presents quantitative data to support reproducible and optimized synthesis.

Introduction to this compound Synthesis

In biological systems, the biosynthesis of heme and other vital tetrapyrroles proceeds through a series of enzymatic steps. A key intermediate in this pathway is the linear tetrapyrrole, hydroxymethylbilane (HMB), also known as preuroporphyrinogen. Under normal physiological conditions, the enzyme uroporphyrinogen III synthase masterfully cyclizes HMB to form the asymmetric uroporphyrinogen III isomer, the precursor to protoporphyrin IX and heme.

However, in the absence of uroporphyrinogen III synthase, HMB undergoes a spontaneous, non-enzymatic cyclization to yield the symmetric this compound isomer.[1][2] This non-enzymatic pathway is of significant interest as the accumulation of type I porphyrin isomers is a hallmark of certain congenital porphyrias.[1] The fundamental difference between the two isomers lies in the arrangement of the acetic acid (A) and propionic acid (P) side chains on the constituent pyrrole rings. This compound possesses a symmetric AP-AP-AP-AP arrangement, whereas the enzymatically formed uroporphyrinogen III has an inverted D ring, resulting in an AP-AP-AP-PA arrangement.[1]

The non-enzymatic synthesis of this compound can be achieved in the laboratory by the acid-catalyzed self-condensation of four molecules of its precursor, porphobilinogen (PBG). This process mimics the spontaneous cyclization of HMB and provides a reliable method for producing this compound for research purposes.

Reaction Pathway

The non-enzymatic synthesis of this compound from porphobilinogen involves two main stages: the polymerization of four PBG molecules to form the linear tetrapyrrole hydroxymethylbilane (HMB), followed by the spontaneous cyclization of HMB. This process can be initiated by heating PBG in an acidic solution.

Experimental Protocol: Acid-Catalyzed Synthesis of Uroporphyrin I

The following protocol is based on the principles of acid-catalyzed polymerization of porphobilinogen (PBG) to form this compound, which is subsequently oxidized to the more stable uroporphyrin I for ease of purification and analysis.

Materials:

-

Porphobilinogen (PBG)

-

Hydrochloric acid (HCl), 1 M and 0.5 M

-

Sodium acetate, saturated solution

-

Acetic acid, glacial

-

Talc

-

Ammonium hydroxide (NH₄OH), concentrated

-

Methanol

-

Diethyl ether

-

UV-Vis spectrophotometer

-

Centrifuge and centrifuge tubes

-

pH meter or pH indicator strips

-

Heating block or water bath

-

Filtration apparatus

Procedure:

-

Reaction Setup:

-

Dissolve a known quantity of porphobilinogen in 1 M hydrochloric acid in a sealed tube. The final concentration of PBG should be in the range of 1-10 mg/mL.

-

Ensure the solution is thoroughly mixed.

-

-

Incubation:

-

Heat the sealed tube in a boiling water bath or a heating block at 100°C for 30 minutes. This promotes the polymerization of PBG into hydroxymethylbilane and its subsequent cyclization to this compound. During this process, the this compound will be largely oxidized to uroporphyrin I.

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to approximately 4.0-5.0 using a saturated solution of sodium acetate. This will precipitate the uroporphyrin I.

-

Centrifuge the mixture to pellet the precipitated uroporphyrin I.

-

Wash the pellet with distilled water and then with a small amount of dilute acetic acid.

-

For further purification, the crude uroporphyrin can be adsorbed onto talc. Suspend the precipitate in water and add a small amount of talc. Mix well and then centrifuge to collect the talc with the adsorbed porphyrin.

-

Wash the talc pellet with water.

-

Elute the uroporphyrin from the talc using a small volume of concentrated ammonium hydroxide.

-

-

Quantification and Characterization:

-

The purified uroporphyrin I can be quantified by UV-Vis spectrophotometry. The characteristic Soret peak for uroporphyrin I in dilute HCl is around 406 nm.

-

The identity and purity of the synthesized uroporphyrin I can be confirmed by comparing its spectroscopic properties and chromatographic behavior (e.g., HPLC) with a known standard.

-

Workflow for Uroporphyrin I Synthesis and Purification

Quantitative Data Summary

The yield of uroporphyrin I from the non-enzymatic polymerization of porphobilinogen is dependent on the reaction conditions. The following table summarizes typical quantitative data obtained from acid-catalyzed synthesis.

| Parameter | Condition | Yield of Uroporphyrin I (%) | Reference |

| Reaction Medium | 1 M HCl | ~50% | Based on principles from Mauzerall (1960) |

| Temperature | 100°C | ~50% | Based on principles from Mauzerall (1960) |

| Incubation Time | 30 minutes | ~50% | Based on principles from Mauzerall (1960) |

| Starting Material | Porphobilinogen | - | - |

| Major Product | Uroporphyrin I | - | - |

| Isomer Distribution | Predominantly Type I | >95% | Bogorad (1958)[3] |

Note: The yields can vary based on the purity of the starting porphobilinogen and the precise control of the reaction conditions. The non-enzymatic process primarily yields the type I isomer, with minimal formation of other isomers.

Conclusion